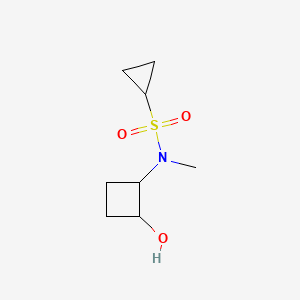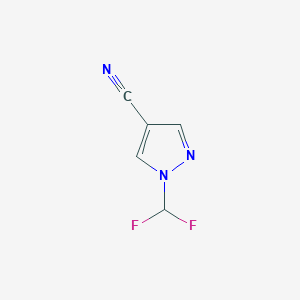
1-(difluoromethyl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with a difluoromethyl group and a carbonitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1H-pyrazole-4-carbonitrile with difluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cross-Coupling Reactions: It can engage in cross-coupling reactions with other organic molecules, facilitated by catalysts such as palladium or nickel.
Common Reagents and Conditions:
Difluorocarbene Precursors: Used for difluoromethylation.
Bases: Such as potassium carbonate or sodium hydride, to deprotonate the pyrazole ring.
Catalysts: Palladium or nickel catalysts for cross-coupling reactions.
Major Products Formed: The major products formed from these reactions include various difluoromethylated pyrazole derivatives, which can be further functionalized for specific applications .
科学研究应用
1-(Difluoromethyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit key enzymes in the fungal metabolic pathway, leading to the disruption of cellular processes. The difluoromethyl group can enhance the compound’s binding affinity to its target, thereby increasing its efficacy .
相似化合物的比较
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated pyrazole derivative with applications in agrochemicals.
1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile: A similar compound with a trifluoromethyl group instead of a difluoromethyl group, used in different chemical reactions.
Uniqueness: 1-(Difluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to other similar compounds .
属性
IUPAC Name |
1-(difluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N3/c6-5(7)10-3-4(1-8)2-9-10/h2-3,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUPGFOHOPAVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
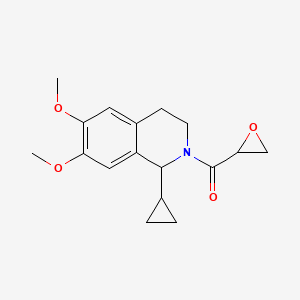
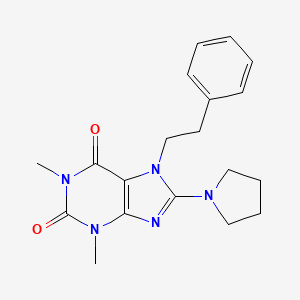
![N-[(2-methylpropyl)carbamoyl]isoleucine](/img/structure/B2942516.png)
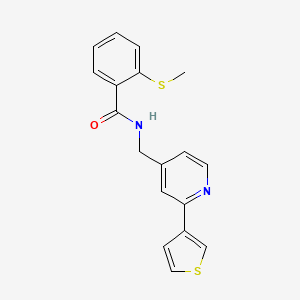
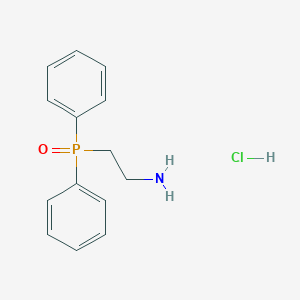
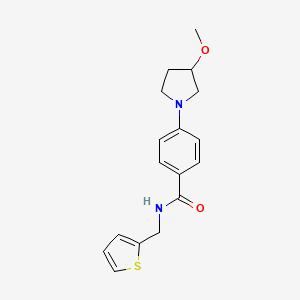
![N-(4-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2942521.png)
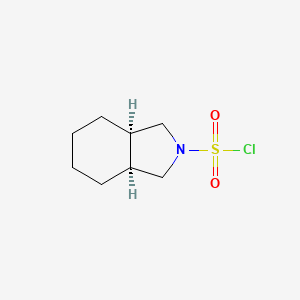
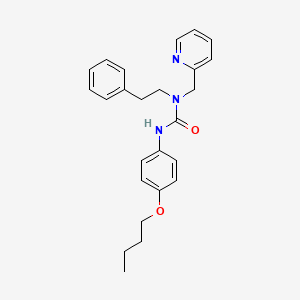
![(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2942526.png)
![6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942530.png)
![5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2942532.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)
